molecular formula C192H292N50O58S5 B1148343 BIG ENDOTHELIN-1 (1-39) (RAT) CAS No. 135842-15-8

BIG ENDOTHELIN-1 (1-39) (RAT)

Cat. No. B1148343
M. Wt: 4389
InChI Key:
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Description

Synthesis Analysis

Big ET-1 is synthesized in endothelial cells and is processed to ET-1, a 21-amino acid peptide, through the action of endothelin-converting enzyme (ECE). This conversion is crucial for the physiological and pathophysiological roles of ET-1, as big ET-1 itself has significantly lower biological activity compared to ET-1. Phosphoramidon, a metalloprotease inhibitor, blocks the conversion of big ET-1 to ET-1, highlighting the importance of ECE in this process (McMahon, Palomo, Moore, McDonald, & Stern, 1991).

Molecular Structure Analysis

The molecular structure of big ET-1 includes a 39-amino acid chain, with the active ET-1 segment located at the C-terminal end. The structure of rat endothelin-converting enzyme, which catalyzes the conversion of big ET-1 to ET-1, features a zinc-binding domain, indicating its classification as a metalloprotease, and highlights the structural specificity required for effective enzymatic conversion (Shimada, Takahashi, & Tanzawa, 1994).

Chemical Reactions and Properties

The conversion of big ET-1 to ET-1 by ECE is a critical chemical reaction that involves the cleavage of the bond between Trp-21 and Val-22. This reaction not only activates the vasoconstrictor properties of ET-1 but also serves as a regulatory mechanism for controlling its biological availability and activity. The specificity of this reaction is underscored by the ineffectiveness of various protease inhibitors, except for phosphoramidon, in blocking this process, which further demonstrates the unique chemical properties of the endothelin conversion pathway (McMahon, Palomo, & Moore, 1991).

Scientific Research Applications

  • Endothelin-Converting Enzyme (ECE) and Pressor Activity : Big Endothelin-1 is a precursor to the potent vasoconstrictor peptide Endothelin-1 (ET-1), which is formed through the action of Endothelin-Converting Enzyme (ECE). Studies have demonstrated that big ET-1 can induce a sustained pressor response in rats, presumably due to its conversion into ET-1 by ECE. This conversion is sensitive to certain metalloprotease inhibitors, suggesting the physiologically relevant ECE is a metalloprotease (McMahon, Palomo, Moore, McDonald, & Stern, 1991).

  • Role in Vascular Hypertension : Big Endothelin-1's pressor activity and its conversion by ECE are implicated in the pathogenesis of hypertension. ECE inhibitors can effectively block the biological effects of big ET and have been explored as potential therapeutic agents for hypertension treatment (McMahon, Palomo, & Moore, 1991).

  • Cloning and Expression Studies : Cloning and functional expression of ECE from endothelial cells have provided insights into the structure and function of the enzyme responsible for converting big ET-1 to ET-1. These studies highlight the enzyme's glycosylation, zinc-binding domain, and homology to neutral endopeptidase and Kell blood group protein (Shimada, Takahashi, & Tanzawa, 1994).

  • Effects on Rat Uterus : In rat isolated uterus studies, big Endothelin-1 causes contractions mediated by phosphoramidon-sensitive endothelin ETA receptors. This suggests the presence of ECE and functional endothelin ETA receptors in the rat uterus, which is crucial for understanding reproductive physiology (Rae, Calixto, & D'Orléans-Juste, 1993).

  • Vascular Hypertrophy and Hypertension : Big Endothelin-1 is implicated in the pathogenesis of hypertension and vascular hypertrophy. It may participate in the elevation of blood pressure and maintenance of hypertension in various experimental models and human essential hypertension (Schiffrin, 1995).

  • Endothelin-Converting Enzyme Purification : Purification of ECE from rat lung microsomes has been achieved, providing valuable information about the enzyme's characteristics and specificity in converting big Endothelin-1 to Endothelin-1. This work supports the enzyme's role as a neutral metalloproteinase and its preference for big Endothelin-1 as a substrate (Takahashi, Matsushita, Iijima, & Tanzawa, 1993).

Safety And Hazards

Big Endothelin-1 (1-39) (Rat) is classified as Acute Tox. 1 Inhalation and Acute Tox. 1 Oral . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment and ensure adequate ventilation .

properties

CAS RN

135842-15-8

Product Name

BIG ENDOTHELIN-1 (1-39) (RAT)

Molecular Formula

C192H292N50O58S5

Molecular Weight

4389

Origin of Product

United States

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